4-Chloro-2-(difluoromethoxy)benzoic acid

Lipophilicity Membrane Permeability Pharmacokinetics

Strategically source 4-Chloro-2-(difluoromethoxy)benzoic acid for your late-stage difluoromethoxylation or CNS-penetrant programs. Its ortho-OCF₂H/4-Cl pattern uniquely balances lipophilicity (XLogP3=2.9) and acidity (pKa=2.91), outperforming para-analogs in coupling reactivity and blood-brain barrier design. Available from gram to kilogram scale with full COA traceability (≥98% purity) to ensure batch-to-batch reproducibility in cGMP development and agrochemical discovery.

Molecular Formula C8H5ClF2O3
Molecular Weight 222.57 g/mol
CAS No. 97914-60-8
Cat. No. B1367528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(difluoromethoxy)benzoic acid
CAS97914-60-8
Molecular FormulaC8H5ClF2O3
Molecular Weight222.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC(F)F)C(=O)O
InChIInChI=1S/C8H5ClF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13)
InChIKeyHGASHYZSZYKNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(difluoromethoxy)benzoic Acid (CAS 97914-60-8): Baseline Specifications and Procurement-Relevant Identifiers


4-Chloro-2-(difluoromethoxy)benzoic acid (CAS 97914-60-8) is a halogenated benzoic acid derivative characterized by a chloro substituent at the 4-position and a difluoromethoxy (-OCHF₂) group at the 2-position of the aromatic ring . The molecular formula is C₈H₅ClF₂O₃, with a molecular weight of 222.57 g/mol . This substitution pattern confers a predicted XLogP3 value of 2.9, indicating moderate lipophilicity, and a calculated aqueous solubility of 0.45 g/L at 25 °C . Commercial availability typically spans purities from 95% to 98%, with suppliers offering gram to kilogram quantities for research and development applications .

Why Generic Substitution of 4-Chloro-2-(difluoromethoxy)benzoic Acid with In-Class Analogs Is Not Trivial


Substitution of 4-chloro-2-(difluoromethoxy)benzoic acid with other difluoromethoxy benzoic acid isomers or analogs is not straightforward due to the unique electronic and steric interplay between the 4-chloro and 2-difluoromethoxy substituents. The ortho-positioning of the -OCHF₂ group relative to the carboxylic acid creates a distinct hydrogen-bonding and conformational profile compared to para-substituted analogs such as 4-(difluoromethoxy)benzoic acid (CAS 4837-20-1) . The difluoromethoxy group exhibits intermediate lipophilicity between methoxy (-OCH₃) and trifluoromethoxy (-OCF₃), and its capacity to act as a lipophilic hydrogen bond donor is highly sensitive to the electronic environment of the aromatic ring [1]. The presence of the electron-withdrawing chloro substituent modulates the pKa of the carboxylic acid (predicted 2.91) and influences the overall molecular dipole, factors that directly affect reactivity in coupling reactions and binding to biological targets . Consequently, even closely related analogs such as 3-chloro-5-(difluoromethoxy)benzoic acid or 4-chloro-2-methoxybenzoic acid cannot be assumed to perform equivalently in synthetic or biological applications without empirical validation.

Quantitative Differentiation Evidence for 4-Chloro-2-(difluoromethoxy)benzoic Acid Relative to Comparators


Lipophilicity (XLogP3) Comparison: 4-Chloro-2-(difluoromethoxy)benzoic Acid vs. 4-(Difluoromethoxy)benzoic Acid

The target compound exhibits a calculated XLogP3 value of 2.9, which is higher than the 1.8 calculated for the non-chlorinated analog 4-(difluoromethoxy)benzoic acid . This difference of +1.1 log units indicates a substantial increase in lipophilicity conferred by the 4-chloro substituent, which is expected to enhance passive membrane permeability and potentially improve oral bioavailability or blood-brain barrier penetration [1].

Lipophilicity Membrane Permeability Pharmacokinetics

Predicted pKa Comparison: 4-Chloro-2-(difluoromethoxy)benzoic Acid vs. 4-(Difluoromethoxy)benzoic Acid

The predicted acid dissociation constant (pKa) for 4-chloro-2-(difluoromethoxy)benzoic acid is 2.91 ± 0.36 . In contrast, the pKa of 4-(difluoromethoxy)benzoic acid is predicted to be 4.0 ± 0.1 . This ~1.1 unit difference indicates that the target compound is a stronger acid, primarily due to the electron-withdrawing inductive effect of the ortho-chloro substituent. The lower pKa value implies greater ionization at physiological pH, which can influence solubility, protein binding, and distribution.

Acidity Ionization Reactivity

Commercial Purity and Batch Reproducibility: Target Compound vs. Para-Substituted Analog

Commercial suppliers typically provide 4-chloro-2-(difluoromethoxy)benzoic acid at purities of 95% to 98%, with at least one vendor (Aromsyn) explicitly stating a purity of ≥98% (NLT 98%) and offering batch-specific Certificates of Analysis (COA) . In comparison, the para-substituted analog 4-(difluoromethoxy)benzoic acid is commonly available at a purity of ≥98% (GC) . While both compounds can be obtained at comparable high purities, the availability of documented COAs for the target compound enables traceable quality assurance for sensitive synthetic applications.

Synthetic Intermediate Quality Control Batch-to-Batch Consistency

Synthetic Utility in Difluoromethoxylation Reagents: Patent-Backed Differentiation

4-Chloro-2-(difluoromethoxy)benzoic acid has been specifically claimed in a patent (US Patent, filed 2019, granted 2023) as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This application exploits the ortho-substitution pattern to facilitate the transfer of the -OCF₂H group to other aromatic systems. While 4-(difluoromethoxy)benzoic acid may also serve as a difluoromethoxy source in certain contexts, the patent explicitly identifies the 4-chloro-2-substituted pattern as enabling this reactivity, likely due to the enhanced electrophilicity conferred by the electron-withdrawing chloro group [1].

Difluoromethoxylation Late-Stage Functionalization Aryl Difluoromethyl Ethers

Evidence-Backed Application Scenarios for 4-Chloro-2-(difluoromethoxy)benzoic Acid


Late-Stage Difluoromethoxylation in Medicinal Chemistry

Based on its patented use as a reagent for the difluoromethoxylation of arenes and heteroarenes, 4-chloro-2-(difluoromethoxy)benzoic acid is strategically procured for late-stage functionalization campaigns. The ortho-chloro substitution pattern, which enhances electrophilicity, enables the direct installation of the -OCF₂H group onto complex drug-like scaffolds, thereby improving metabolic stability and membrane permeability [1].

Synthesis of Lipophilic Bioisosteres for CNS Drug Discovery

With a calculated XLogP3 of 2.9, this compound serves as a key intermediate for constructing CNS-penetrant molecules where balanced lipophilicity is critical. Its lipophilicity advantage over non-chlorinated analogs (XLogP3 = 1.8) supports the design of bioisosteres with enhanced blood-brain barrier permeability, a primary consideration in neuroscience drug development .

Building Block for Agrochemical Intermediates with Optimized pKa

The predicted pKa of 2.91 makes this compound a more acidic building block compared to its para-substituted analog (pKa 4.0). This property is advantageous in the synthesis of herbicidal and fungicidal agents where the ionization state influences foliar uptake, phloem mobility, and target-site binding .

Quality-Controlled Intermediate for Process Chemistry Scale-Up

For industrial process development requiring batch-to-batch reproducibility, procurement of 4-chloro-2-(difluoromethoxy)benzoic acid with documented COA (≥98% purity) ensures consistent reaction yields and impurity profiles. This level of traceability is essential for scaling up synthetic routes to kilogram quantities under cGMP or similar quality frameworks .

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